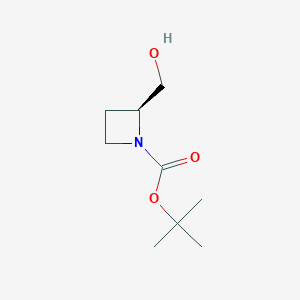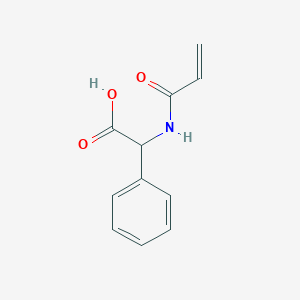
2-Acrylamido-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acrylamido-2-phenylacetic acid (APAA) is a synthetic compound that belongs to the class of acrylamides. It is a white crystalline powder that is soluble in water and organic solvents. APAA has been widely used in scientific research due to its unique properties, including its ability to cross-link proteins and its high affinity for metal ions.
Mécanisme D'action
2-Acrylamido-2-phenylacetic acid works by forming covalent bonds between proteins, which can lead to the formation of protein aggregates. This can result in changes in protein structure and function, which can have both positive and negative effects. 2-Acrylamido-2-phenylacetic acid can also bind to metal ions, which can affect protein structure and function.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Acrylamido-2-phenylacetic acid can affect the activity of enzymes and alter protein-protein interactions. It has also been shown to affect the stability and folding of proteins. In addition, 2-Acrylamido-2-phenylacetic acid has been shown to have antimicrobial properties, which could have potential applications in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Acrylamido-2-phenylacetic acid in lab experiments is its ability to cross-link proteins, which can be useful in studying protein interactions and protein structure. However, 2-Acrylamido-2-phenylacetic acid can also have non-specific effects on proteins, which can make it difficult to interpret results. In addition, 2-Acrylamido-2-phenylacetic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-Acrylamido-2-phenylacetic acid. One area of interest is the development of new biomaterials using 2-Acrylamido-2-phenylacetic acid, which could have applications in tissue engineering and drug delivery. Another area of interest is the use of 2-Acrylamido-2-phenylacetic acid in the development of new antibiotics, due to its antimicrobial properties. Additionally, further research is needed to better understand the mechanisms behind 2-Acrylamido-2-phenylacetic acid's effects on protein structure and function.
Méthodes De Synthèse
The most common method for synthesizing 2-Acrylamido-2-phenylacetic acid is through the reaction of acryloyl chloride with phenylglycine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-Acrylamido-2-phenylacetic acid has been extensively used in scientific research due to its ability to cross-link proteins. This property has been utilized in various fields, including biochemistry, biophysics, and cell biology. 2-Acrylamido-2-phenylacetic acid has also been used in the development of new biomaterials, such as hydrogels, which have potential applications in tissue engineering and drug delivery.
Propriétés
Numéro CAS |
173947-32-5 |
|---|---|
Nom du produit |
2-Acrylamido-2-phenylacetic acid |
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-phenyl-2-(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15) |
Clé InChI |
CAPGRIWPEZQFOH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |
SMILES canonique |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Synonymes |
Benzeneacetic acid, -alpha--[(1-oxo-2-propen-1-yl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




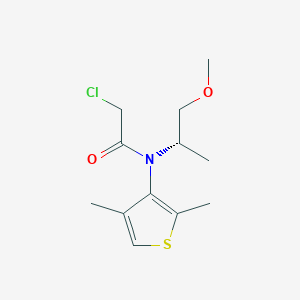
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
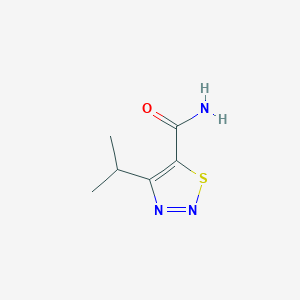
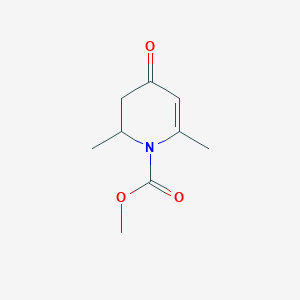
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)


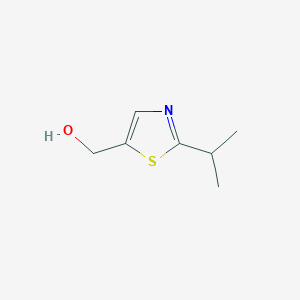
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
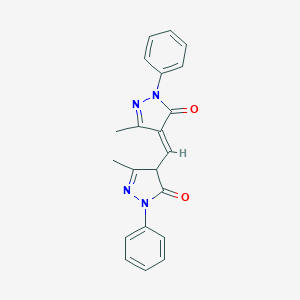
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
